4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a chemical compound characterized by the molecular formula and a molecular weight of 225.24 g/mol. This compound features an imidazole ring, which is known for its biological significance and potential therapeutic applications. The compound is classified under amino acids and derivatives, particularly those containing heterocyclic structures due to the presence of the imidazole moiety.
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid typically involves several key reactions:
The synthetic process can be detailed as follows:
The molecular structure of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid consists of:
Key structural data includes:
The compound can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is primarily linked to its interactions with biological targets:
Key chemical properties include:
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid has several notable applications in scientific research:
4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid (CAS 219694-91-4) is a chemically defined small molecule recognized as a phosphoinositide 3-kinase (PI3K) pathway inhibitor. With the molecular formula C₁₀H₁₅N₃O₃ and a molecular weight of 225.24 g/mol [1] [3] [8], this compound has garnered significant attention in oncology research for its targeted modulation of the PI3K/Akt signaling axis—a critical regulator of cellular proliferation, survival, and metabolic processes. Its designation as a research compound underscores its utility in mechanistic studies of oncogenic signaling pathways rather than therapeutic application [1] [8].
The development of PI3K inhibitors represents a paradigm shift in cancer therapeutics. Historically, the PI3K pathway was considered "undruggable" due to concerns that inhibiting constitutively active physiological signaling would cause intolerable toxicity . Early inhibitors like wortmannin and LY294002 were valuable tool compounds but suffered from poor pharmacological properties and insufficient selectivity. The discovery of isoform-specific PI3K functions through genetic knockout studies revealed divergent biological roles: PI3Kα knockout caused embryonic lethality due to impaired angiogenesis, while PI3Kβ knockout disrupted insulin signaling. In contrast, PI3Kγ/δ knockouts primarily showed immune cell defects . This isoform functional dissection provided the foundational rationale for developing targeted inhibitors like 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid.
The oncogenic significance of PI3K signaling became undeniable upon identifying frequent PIK3CA mutations (encoding PI3Kα) in breast, colorectal, and ovarian cancers, alongside prevalent PTEN tumor suppressor loss . These alterations hyperactivate the PI3K/Akt/mTOR axis, promoting uncontrolled proliferation and evasion of apoptosis. The compound emerged from focused medicinal chemistry efforts to synthesize small molecules disrupting PI3K ATP-binding domains, with its imidazole-containing structure enabling specific interactions with the kinase catalytic pocket. Its research application accelerates understanding of pathway dynamics and feedback mechanisms—such as mTOR inhibition-induced PI3K reactivation—that impact therapeutic efficacy .
Table 1: Key PI3K Isoforms and Their Functional Roles in Normal Physiology and Cancer
Isoform | Physiological Function | Oncogenic Role | Knockout Phenotype |
---|---|---|---|
PI3Kα | Insulin signaling, glucose uptake | Hotspot mutations in breast/colon cancers | Embryonic lethal (angiogenesis defect) |
PI3Kβ | LPA signaling, platelet aggregation | PTEN-deficiency associated transformation | Embryonic lethal (impaired insulin signaling) |
PI3Kδ | Adaptive immune cell signaling | Acute myeloid leukemia proliferation | Immune defects (B/T cell dysfunction) |
PI3Kγ | Neutrophil migration, innate immunity | Ras-mediated transformation | Immune defects (impaired neutrophil function) |
This compound belongs to the N-alkylated amino acid derivatives incorporating an imidazole heterocycle. Its systematic name delineates three key structural regions:
The SMILES string OC(=O)CCC(=O)NCCCn1ccnc1
[3] [4] explicitly defines atomic connectivity, while the InChIKey WQCGNDJXYQJJSZ-UHFFFAOYSA-N
[3] provides a unique stereochemical identifier confirming the absence of chiral centers. The molecular weight (225.24 g/mol) and formula (C₁₀H₁₅N₃O₃) align with drug-like properties per Lipinski's rules, suggesting favorable cellular permeability. Crystallographic data is unavailable in the sourced literature, but the structural motifs suggest binding mode similarities to other ATP-competitive PI3K inhibitors: the imidazole likely targets the hinge region, while the extended alkyl linker may occupy a hydrophobic pocket adjacent to the ATP-binding site.
Table 2: Molecular Identity and Descriptors of 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 219694-91-4 | [1] [5] [8] |
Molecular Formula | C₁₀H₁₅N₃O₃ | [1] [3] [5] |
Molecular Weight | 225.24 g/mol | [1] [8] |
SMILES | OC(=O)CCC(=O)NCCCn1ccnc1 | [3] [4] |
InChIKey | WQCGNDJXYQJJSZ-UHFFFAOYSA-N | [3] |
MDL Number | MFCD01352655 | [5] |
Physical Form | Solid | [3] [5] |
Table 3: Research Compound Suppliers
Supplier | Catalog Number | Packaging | Notes |
---|---|---|---|
Santa Cruz Biotechnology | sc-315572 | 200 mg | Research use only; PI3K inhibitor designation [1] [8] |
Matrix Scientific | N/A | 1g | TSCA listed; hazard code: Irritant [5] |
Sigma-Aldrich | CDS017891 | Varied | AldrichCPR collection; analytical data not provided [3] [4] |
The structural classification highlights this molecule’s role as a template for probing structure-activity relationships (SAR) in PI3K inhibition. Modifications to the imidazole ring, alkyl chain length, or carboxylate bioisosteres could optimize potency or isoform selectivity. Current research applications focus on its biochemical effects on PI3K-dependent signaling nodes rather than clinical development [1] .
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0